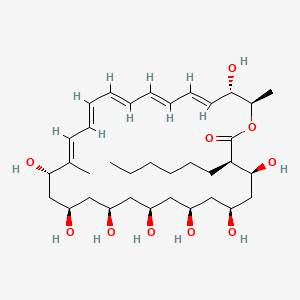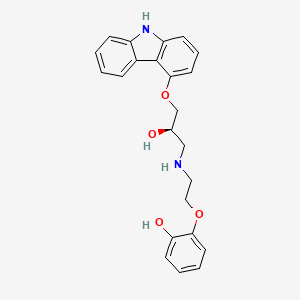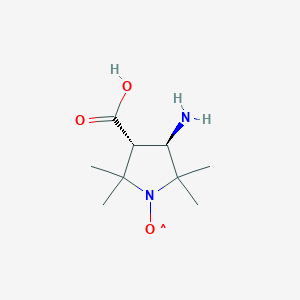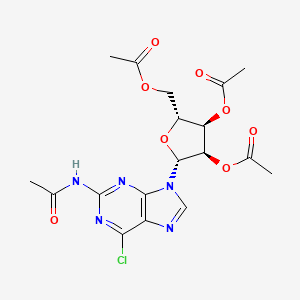
2-Acetamido-6-chlor-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetamido-6-chloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine, also known as 2-Acetamido-6-chloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine, is a useful research compound. Its molecular formula is C₁₈H₂₀ClN₅O₈ and its molecular weight is 469.83. The purity is usually 95%.
BenchChem offers high-quality 2-Acetamido-6-chloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetamido-6-chloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antivirale Forschung
Diese Verbindung hat vielversprechende Ergebnisse bei der Hemmung der Virusreplikation und der Steigerung der Immunantwort gezeigt, was sie zu einem potenziellen Werkzeug gegen Erkrankungen durch Herpes-simplex-Virus und humane Immunschwächevirus (HIV) macht {svg_1}.
Chemische Eigenschaften und Sicherheit
Die Verbindung hat die Summenformel C18H20ClN5O8 und eine molare Masse von 469,83 {svg_2}. Es handelt sich um einen hellorangen Feststoff mit einem Schmelzpunkt von 71-73 °C {svg_3}. Es ist wichtig, diese Verbindung mit Vorsicht zu handhaben, Staubbildung sowie Kontakt mit Haut und Augen zu vermeiden {svg_4} {svg_5}.
Wirkmechanismus
Target of Action
It is noted that the compound shows potential in combating a range of viral infections . This suggests that the compound may target viral proteins or enzymes essential for viral replication.
Mode of Action
It is mentioned that the compound works by impeding viral replication and augmenting immune responses . This suggests that the compound may inhibit the function of viral proteins or enzymes, thereby preventing the replication of the virus. Additionally, by augmenting immune responses, the compound may enhance the body’s natural defense mechanisms against viral infections.
Pharmacokinetics
It is noted that the compound is soluble in acetone, chloroform, and methanol , which may influence its bioavailability and distribution within the body.
Result of Action
Given its mode of action, the compound likely results in a reduction in viral replication at the molecular level and possibly an enhancement of immune responses at the cellular level .
Action Environment
It is noted that the compound should be stored at -20° c , suggesting that its stability may be affected by temperature. Other environmental factors such as pH and the presence of other substances could also potentially influence the compound’s action and efficacy.
Biochemische Analyse
Biochemical Properties
The role of 2-Acetamido-6-chloro-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine in biochemical reactions is primarily as an antiviral agent. It interacts with various enzymes, proteins, and other biomolecules to impede viral replication and augment immune responses. The nature of these interactions is complex and involves a variety of biochemical processes.
Cellular Effects
2-Acetamido-6-chloro-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine has significant effects on various types of cells and cellular processes. It influences cell function by impeding viral replication and augmenting immune responses. This includes impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 2-Acetamido-6-chloro-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. These actions contribute to its effects at the molecular level, impeding viral replication and augmenting immune responses.
Eigenschaften
IUPAC Name |
[(2R,3R,4R,5R)-5-(2-acetamido-6-chloropurin-9-yl)-3,4-diacetyloxyoxolan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O8/c1-7(25)21-18-22-15(19)12-16(23-18)24(6-20-12)17-14(31-10(4)28)13(30-9(3)27)11(32-17)5-29-8(2)26/h6,11,13-14,17H,5H2,1-4H3,(H,21,22,23,25)/t11-,13-,14-,17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXYEIBYTBNNFE-LSCFUAHRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC2=C(C(=N1)Cl)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
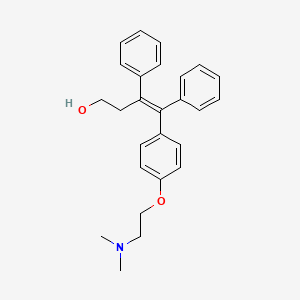
![(+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol Hydrochloride](/img/structure/B1139772.png)
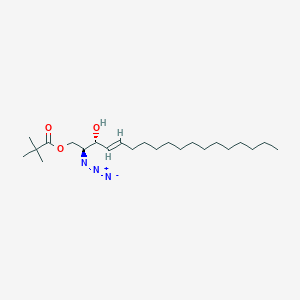
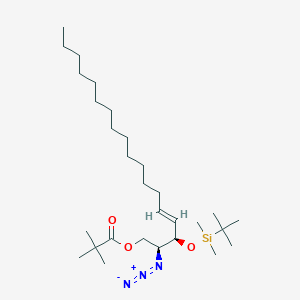
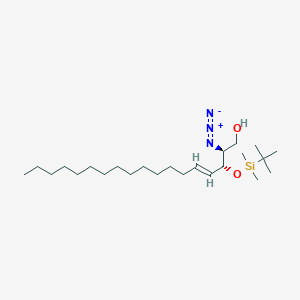
![methyl (2S,4S,5S,6R)-5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1139776.png)
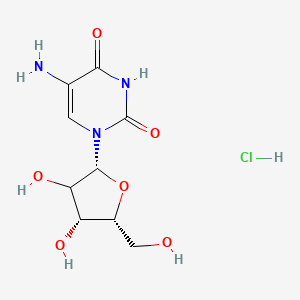
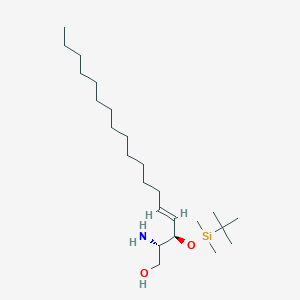
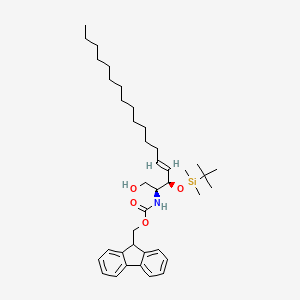
![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin, Hydrochloride](/img/new.no-structure.jpg)

